Osteoporosis Treatment: A study highlights the potential of (S)-2-(cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide in attenuating RANKL-induced osteoclast differentiation, making it a potential candidate for osteoporosis treatment. [] This suggests that derivatives of 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine might also hold promise for developing novel therapeutics targeting bone diseases.
Pain Management: Research into sigma-2 receptor ligands identified 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), a structurally similar compound, as a potential therapeutic agent for neuropathic pain. [] This finding highlights the potential of exploring 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine derivatives for developing new pain management strategies.
Compound Description: This compound is a protein arginine methyltransferase 5 (PRMT5) inhibitor. In vitro studies have shown that it significantly attenuates RANKL-induced osteoclast differentiation, surpassing the inhibitory effect of a similar compound, EPZ015666. [] This attenuation is achieved by suppressing F-actin ring formation, bone resorption, and decreasing the protein expression of Cathepsin K, NFATc1, and PU.1. [] The compound achieves this by inhibiting the dimethylation of the p65 subunit of NF-κB, ultimately preventing osteoclast differentiation and bone resorption. []
Relevance: This compound shares a core structure with 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine, featuring the 3,4-dihydroisoquinolin-2(1H)-yl moiety directly attached to a propyl chain. The presence of this shared core structure suggests a potential for similar biological activity or interactions with PRMT5, making it relevant to the study of the target compound. []
Compound Description: This compound is a highly selective sigma-2 receptor ligand. It exhibits a high affinity for sigma-2 receptors while demonstrating significantly lower affinity for sigma-1 receptors and other neurotransmitter receptor sites. [] It exhibits a promising pharmacological profile in rodents, including rapid absorption, adequate oral bioavailability (29%), and promising anti-inflammatory and analgesic effects in the formalin model of inflammatory pain. []
Relevance: Both CM398 and 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine belong to the chemical class of tetrahydroisoquinoline derivatives. [] The presence of the 3,4-dihydroisoquinolin-2(1H)-yl moiety in both compounds, albeit with different substitutions, highlights their structural similarity and potential for overlapping biological activities. []
Compound Description: LY3154207 is a potent and selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. [] Unlike traditional orthosteric agonists, LY3154207 demonstrates a distinct pharmacological profile, lacking a bell-shaped dose-response relationship and tachyphylaxis in preclinical studies. [] This makes it a potential candidate for treating conditions like Lewy Body Dementia. []
Relevance: LY3154207 contains a 3,4-dihydroisoquinolin-2(1H)-yl moiety, a key structural feature also present in 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine. [] This structural similarity suggests a potential for overlapping pharmacological activities, particularly regarding interactions with dopamine receptors, warranting further investigation into the potential of the target compound in similar applications.
Compound Description: PF-04455242 acts as a high-affinity antagonist selective for κ-opioid receptors (KORs). [] Demonstrating selectivity for KORs over μ-opioid receptors and negligible affinity for δ-opioid receptors. [] Preclinical studies have shown its potential in treating depression and addiction disorders by blocking KOR and MOR agonist-induced analgesia and attenuating stress-induced behavioral changes. []
Relevance: While not directly sharing the 3,4-dihydroisoquinolin-2(1H)-yl moiety, PF-04455242 is relevant due to its focus on modulating neuronal receptors. [] Given the potential for tetrahydroisoquinoline derivatives to interact with neuronal receptors, as seen with CM398, investigating if 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine exhibits similar antagonist activity at KORs or other related receptors is worthwhile. []
Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor being developed for stable angina and atrial fibrillation. [] After oral administration, its metabolites, including YM-252124, YM-385459, and AS2036329, are identified in human urine, plasma, and feces. [] The study focused on the relationship between the urinary/hepatic elimination of these metabolites and their transport activity. []
Relevance: YM758 itself contains the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, a structural feature closely related to 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine. [] This similarity highlights the relevance of YM758 and its metabolites in understanding the potential metabolic pathways and transporter interactions of the target compound, particularly given the shared tetrahydroisoquinoline core structure.
Compound Description: TQ9 is a tetrahydroisoquinoline derivative that has shown the highest tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. [] The presence of bulky substituents, such as the 3,4-dimethoxybenzoyl group, is suggested to contribute to its cytotoxicity. [] TQ9 induced autophagy in HSC-2 and HSC-4 cells, indicating its potential as a lead compound for anticancer drug development. []
Relevance: This compound shares the core tetrahydroisoquinoline structure with 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine. [] The variations in the substituents attached to this core structure can provide insights into structure-activity relationships. Understanding how these structural changes influence cytotoxicity and anticancer activity can guide the development of more potent and selective analogs of 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine for potential use in cancer therapy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.